molecular formula C30H33N5O3S B12159929 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12159929
M. Wt: 543.7 g/mol
InChI Key: DDQRDCLUZWQDCQ-GTWSWNCMSA-N
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Description

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide moiety, potentially yielding amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole core, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, such compounds are studied for their potential as therapeutic agents, particularly in the treatment of infections or cancer.

Industry

Industrially, triazole derivatives can be used in the development of new materials, such as polymers or coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide would depend on its specific biological target. Typically, triazole derivatives interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include cytochrome P450 enzymes, kinases, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

The uniqueness of 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide lies in its specific structural features, such as the combination of tert-butylphenyl and methoxyphenyl groups, which may confer unique biological activities or chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C30H33N5O3S

Molecular Weight

543.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C30H33N5O3S/c1-20(21-9-15-25(37-5)16-10-21)31-32-27(36)19-39-29-34-33-28(22-7-11-23(12-8-22)30(2,3)4)35(29)24-13-17-26(38-6)18-14-24/h7-18H,19H2,1-6H3,(H,32,36)/b31-20-

InChI Key

DDQRDCLUZWQDCQ-GTWSWNCMSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=C(C=C4)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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